molecular formula C22H14ClFN6 B214831 1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole

1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole

Katalognummer B214831
Molekulargewicht: 416.8 g/mol
InChI-Schlüssel: YTFGNDGQMWCFLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole, commonly known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promising results in the treatment of non-small cell lung cancer (NSCLC) with EGFR T790M mutation.

Wirkmechanismus

AZD9291 selectively targets mutant 1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole, which is commonly found in NSCLC with T790M mutation. The drug irreversibly binds to the ATP-binding site of 1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole, inhibiting its activity and leading to tumor cell death. Unlike other 1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole TKIs, AZD9291 has minimal activity against wild-type 1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole, which reduces the risk of side effects associated with 1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole inhibition.
Biochemical and Physiological Effects
AZD9291 has been shown to induce apoptosis and cell cycle arrest in NSCLC cells with T790M mutation. The drug also inhibits the activation of downstream signaling pathways, such as AKT and ERK, which are involved in cell proliferation and survival. In clinical trials, AZD9291 has been found to have a favorable safety profile, with most adverse events being mild to moderate in severity.

Vorteile Und Einschränkungen Für Laborexperimente

AZD9291 has several advantages for lab experiments, including its high potency and selectivity for mutant 1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole, as well as its minimal activity against wild-type 1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole. The drug is also well-tolerated in animal models, which allows for higher doses to be administered. However, AZD9291 has some limitations, such as its irreversible binding to 1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole, which may limit its use in certain applications.

Zukünftige Richtungen

There are several future directions for AZD9291 research, including its potential use in combination with other drugs for the treatment of NSCLC and other cancers. The drug may also be investigated for its effects on the tumor microenvironment, such as its ability to modulate the immune response. Additionally, further studies may explore the mechanisms of resistance to AZD9291 and the development of strategies to overcome this resistance.

Synthesemethoden

The synthesis of AZD9291 involves several steps, including the condensation of 4-chloroaniline and 4-fluorobenzaldehyde to form 4-chloro-4'-fluorobenzylideneaniline, which is then reacted with 1-phenyl-1H-pyrazol-4-amine to obtain 1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole. The final compound is obtained through a series of purification steps, including column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

AZD9291 has been extensively studied in preclinical and clinical settings for its potential therapeutic effects in NSCLC with 1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole T790M mutation. The drug has shown significant anti-tumor activity in both in vitro and in vivo models, and has been found to be well-tolerated in clinical trials. AZD9291 has also been investigated for its potential use in other cancers, such as breast cancer and colorectal cancer.

Eigenschaften

Produktname

1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-tetraazole

Molekularformel

C22H14ClFN6

Molekulargewicht

416.8 g/mol

IUPAC-Name

1-(4-chlorophenyl)-5-[1-(4-fluorophenyl)-5-phenylpyrazol-4-yl]tetrazole

InChI

InChI=1S/C22H14ClFN6/c23-16-6-10-19(11-7-16)30-22(26-27-28-30)20-14-25-29(18-12-8-17(24)9-13-18)21(20)15-4-2-1-3-5-15/h1-14H

InChI-Schlüssel

YTFGNDGQMWCFLW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C=NN2C3=CC=C(C=C3)F)C4=NN=NN4C5=CC=C(C=C5)Cl

Kanonische SMILES

C1=CC=C(C=C1)C2=C(C=NN2C3=CC=C(C=C3)F)C4=NN=NN4C5=CC=C(C=C5)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.